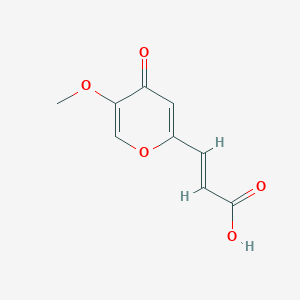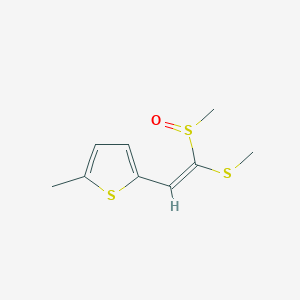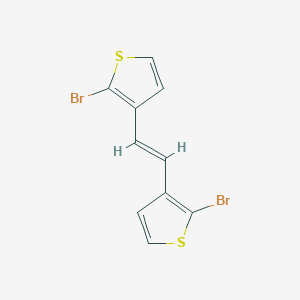
4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid, also known as CFT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a thiophene derivative that has been synthesized by several methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction and the Pd-catalyzed direct C-H arylation reaction. CFT has shown promising results in various scientific applications, including its use as a fluorescent probe and in the development of organic electronic devices.
作用机制
The mechanism of action of 4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid is not fully understood. However, it is believed that the compound interacts with biomolecules through π-π interactions and hydrogen bonding. This compound has been shown to bind to proteins, DNA, and RNA, and its binding affinity can be modulated by changing the pH and ionic strength of the solution.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
实验室实验的优点和局限性
The advantages of using 4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid in lab experiments include its high fluorescence quantum yield, its ability to selectively bind to biomolecules, and its ease of synthesis. However, there are also some limitations to using this compound, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the use of 4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid in scientific research. One potential application is in the development of biosensors for the detection of biomolecules. This compound could also be used in the development of new organic electronic devices, such as organic solar cells and organic photodetectors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and biotechnology.
In conclusion, this compound is a unique chemical compound that has shown promise in various scientific applications. Its synthesis method has been well-established, and its properties have been extensively studied. Further research is needed to fully understand its mechanism of action and its potential applications in medicine and biotechnology.
合成方法
The synthesis of 4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid involves several steps, including the preparation of the starting material, 2,5-dibromo-3-formylthiophene, and the subsequent coupling reaction with 4-carboxy-2-thiophenylboronic acid or 4-carboxy-2-(trifluoromethyl)thiophenylboronic acid. The reaction is typically carried out under Pd-catalyzed conditions, and the resulting product is purified by column chromatography.
科学研究应用
4-(4-Carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of various biological molecules, including proteins, DNA, and RNA. This compound has also been used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
属性
IUPAC Name |
4-(4-carboxy-2-formylthiophen-3-yl)-5-formylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O6S2/c13-1-7-9(5(3-19-7)11(15)16)10-6(12(17)18)4-20-8(10)2-14/h1-4H,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVMNMBCNQBHGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C=O)C2=C(SC=C2C(=O)O)C=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364874 |
Source


|
| Record name | AI-942/13331569 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57234-00-1 |
Source


|
| Record name | AI-942/13331569 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3a,6a-Dihydrofuro[3,4-b]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428690.png)
![3,13-Dibromo-8-oxa-4,12-dithiatricyclo[8.3.0.02,6]trideca-1(13),2,5,10-tetraen-7-one](/img/structure/B428693.png)

![2-Iodo-3a,6a-dihydrothieno[2,3-c]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428696.png)
![3-[2-(4-Bromo-3-thienyl)vinyl]-2-chlorothiophene](/img/structure/B428698.png)


![3-bromo-4-[(E)-2-(4-bromothiophen-3-yl)ethenyl]thiophene](/img/structure/B428702.png)
![3-bromo-2-[(Z)-2-(3-bromothiophen-2-yl)ethenyl]thiophene](/img/structure/B428703.png)
![3-Iodo-2-[2-(3-iodo-2-thienyl)vinyl]thiophene](/img/structure/B428705.png)
![Benzo[2,1-b:3,4-b']dithiophene](/img/structure/B428707.png)